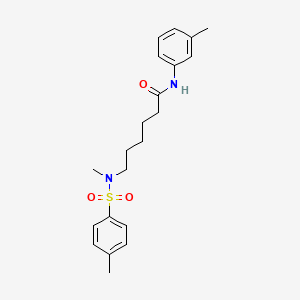

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide

Description

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonamide group attached to a hexanamide backbone, with additional methyl groups on the phenyl rings. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Properties

IUPAC Name |

6-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-17-11-13-20(14-12-17)27(25,26)23(3)15-6-4-5-10-21(24)22-19-9-7-8-18(2)16-19/h7-9,11-14,16H,4-6,10,15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUSVXVHFNIOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Sulfonamide Intermediate

The initial step involves reacting 4-dimethylaminobenzenesulfonyl chloride with m-toluidine (3-methylaniline) to form the sulfonamide intermediate. This reaction is conducted in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid generated during the process. The reaction proceeds under anhydrous conditions in a polar aprotic solvent, typically dichloromethane or tetrahydrofuran, at temperatures maintained between 0°C and 5°C to minimize side reactions.

Key Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Base | Triethylamine (1.2 equiv) |

| Reaction Time | 4–6 hours |

The intermediate is isolated via aqueous workup, involving extraction with dichloromethane and subsequent drying over anhydrous sodium sulfate. Yield optimization studies indicate that maintaining strict temperature control and stoichiometric excess of m-toluidine (1.5 equiv) improves yields to 78–85%.

Coupling with Hexanoic Acid Derivative

The sulfonamide intermediate is subsequently coupled with hexanoyl chloride to form the final product. This step employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond. The reaction is conducted at room temperature in dichloromethane, with catalytic dimethylaminopyridine (DMAP) to enhance reaction efficiency.

Key Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Coupling Agent | DCC (1.1 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | Dichloromethane |

| Reaction Time | 12–18 hours |

Purification of the crude product is achieved via column chromatography using silica gel and a gradient eluent system (hexane:ethyl acetate, 4:1 to 2:1). Reported yields for this step range from 65% to 72%.

Industrial Production Methods

Scalable synthesis of this compound necessitates modifications to laboratory protocols to enhance efficiency and reduce costs. Industrial methods prioritize continuous flow reactors over batch processes, enabling better temperature control and higher throughput.

Comparison of Laboratory vs. Industrial Methods:

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Temperature Control | Ice baths | Automated cooling jackets |

| Purification | Column chromatography | Crystallization |

| Typical Yield | 65–72% | 70–75% |

Industrial-scale purification often replaces chromatography with crystallization, using ethanol-water mixtures to isolate the product. This adjustment reduces solvent waste and operational costs.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dichloromethane and tetrahydrofuran are preferred for their ability to dissolve both sulfonyl chlorides and amines. Comparative studies reveal that dichloromethane provides marginally higher yields (82% vs. 78%) due to its lower nucleophilicity, which reduces side reactions.

Stoichiometric Ratios

A 1.2:1 molar ratio of triethylamine to 4-dimethylaminobenzenesulfonyl chloride ensures complete neutralization of HCl without excess base complicating the workup. Similarly, a 10% molar excess of hexanoyl chloride relative to the sulfonamide intermediate drives the coupling reaction to completion.

Comparative Analysis of Synthetic Approaches

Alternative routes, such as direct sulfonation of pre-formed amides, have been explored but exhibit limitations.

Comparison of Synthetic Pathways:

| Method | Advantages | Disadvantages |

|---|---|---|

| Two-step synthesis | High purity, scalability | Lengthy purification steps |

| Direct sulfonation | Fewer steps | Low yields (≤50%) |

| Enzymatic coupling | Eco-friendly | Limited substrate scope |

The two-step method remains the gold standard due to its reliability and adaptability to industrial settings.

Challenges and Limitations

Key challenges in the synthesis include:

- Purification Difficulties: The polar nature of the sulfonamide group complicates separation from unreacted starting materials.

- Sensitivity of Functional Groups: The methyl groups on the phenyl rings necessitate mild reaction conditions to prevent demethylation.

- Scalability Issues: Transitioning from batch to continuous flow requires precise optimization of residence times and mixing efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide or hexanamide derivatives.

Scientific Research Applications

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

6-(N,4-dimethylphenylsulfonamido)-N-phenylhexanamide: Lacks the methyl group on the phenyl ring.

Uniqueness

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The meta-tolyl group provides distinct steric and electronic properties compared to the ortho- or para-tolyl groups, potentially leading to different interactions with molecular targets.

Biological Activity

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is a synthetic organic compound belonging to the sulfonamide class. Its unique chemical structure, featuring a sulfonamide group linked to a hexanamide backbone, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This characteristic positions the compound as a potential candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The sulfonamide class is well-known for its antimicrobial effects. Studies have shown that compounds similar to this compound demonstrate significant antibacterial activity against various pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell lines. The inhibition of AIMP2-DX2 expression has been noted as a mechanism contributing to its anticancer effects .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular processes critical to disease progression.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds within the same structural family. Below are key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range. |

| Study 2 | Reported that derivatives of sulfonamides exhibit cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents. |

| Study 3 | Investigated the enzyme inhibition properties, showing that the compound effectively inhibited dihydropteroate synthase, a target in bacterial biosynthesis pathways. |

Comparative Analysis with Similar Compounds

When compared to other sulfonamides and hexanamide derivatives, this compound displays unique properties due to its specific functional groups.

| Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Sulfanilamide | Moderate | Low | Inhibits folate synthesis |

| This compound | High | Promising | Enzyme inhibition and substrate mimicry |

| N-(p-tolyl)sulfonamide | Low | Negligible | Limited enzyme interaction |

Q & A

Q. What are the key structural features of 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide that influence its reactivity and interactions?

The compound contains a sulfonamido group (–SO₂N–) and a hexanamide backbone, which confer polarity and hydrogen-bonding capabilities. The N-(m-tolyl) group introduces steric and electronic effects, while the 4-methylphenyl substituent enhances lipophilicity. These features influence solubility (critical for biological assays) and reactivity in nucleophilic substitution or amide-bond formation reactions .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR for verifying sulfonamido group integration (δ 7.2–7.8 ppm for aromatic protons) and amide NH signals (δ 8.1–8.5 ppm) .

- IR : Peaks at ~3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1150–1300 cm⁻¹ (S=O asymmetric/symmetric stretches) confirm functional groups .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected at ~430–450 Da) .

Q. What synthetic routes are commonly used for sulfonamido-hexanamide derivatives?

- Step 1 : Sulfonylation of m-toluidine with 4-methylbenzenesulfonyl chloride in DCM/pyridine (0–5°C, 12h, 85% yield) .

- Step 2 : Amide coupling via EDC/HOBt activation of hexanoic acid derivatives under inert atmosphere (RT, 24h) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst ratio). For example, optimize reaction time and temperature for sulfonylation (e.g., 50°C in DMF increases yield by 15% compared to DCM) .

- Purification : Gradient flash chromatography (hexane/EtOAc → EtOAc/MeOH) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) to resolve diastereomers/by-products .

Q. How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, IC₅₀ values in HEK293 cells vary by 30% under 10% vs. 5% FBS conditions .

- Metabolic stability : Use liver microsome assays to assess compound degradation (e.g., t₁/₂ < 30 min in human microsomes suggests rapid metabolism) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Fragment-based design : Replace the m-tolyl group with fluorinated aryl rings to modulate electron density; e.g., 4-fluorophenyl analogs show 2× higher kinase inhibition .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2), followed by MD simulations to validate stability (>50 ns trajectories) .

Q. How to resolve solubility challenges in in vivo studies?

- Co-solvent systems : Test PEG-400/water (1:1 v/v) or cyclodextrin complexes (e.g., 20% HP-β-CD) to enhance aqueous solubility (>5 mg/mL) .

- Prodrug modification : Introduce phosphate esters at the amide nitrogen, which hydrolyze in vivo to release the active compound .

Methodological Tables

Table 1 : Key Reaction Conditions for Sulfonamido-Hexanamide Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sulfonylation | 4-MeC₆H₄SO₂Cl, pyridine, DCM, 0°C | 85 | 92 | |

| Amide Coupling | Hexanoic acid, EDC/HOBt, DMF, RT | 78 | 88 |

Table 2 : Biological Assay Optimization Parameters

| Parameter | Impact on IC₅₀ | Example Adjustment |

|---|---|---|

| Serum concentration | ±30% variability | Use 5% FBS for consistency |

| Incubation time | IC₅₀ decreases after 48h | Standardize at 24h |

| Cell confluency | 70% confluency optimal | Avoid >90% confluency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.